1-Benzyl-4-(3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)piperazine
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Overview
Description
1-Benzyl-4-(3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)piperazine is a complex organic compound with a molecular formula of C20H25ClN2O3S. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and a sulfonyl group attached to a chlorinated and methoxylated dimethylphenyl moiety .
Preparation Methods
The synthesis of 1-Benzyl-4-(3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: Starting from commercially available piperazine, the ring is functionalized with a benzyl group through nucleophilic substitution.
Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride derivative of 3-chloro-6-methoxy-2,4-dimethylphenyl to introduce the sulfonyl group.
Chemical Reactions Analysis
1-Benzyl-4-(3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Scientific Research Applications
1-Benzyl-4-(3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and metabolism .
Comparison with Similar Compounds
1-Benzyl-4-(3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)piperazine can be compared with other sulfonylpiperazine derivatives:
1-Benzyl-4-(4-chlorophenyl)sulfonylpiperazine: Similar structure but lacks the methoxy and dimethyl groups, leading to different chemical properties.
1-Benzyl-4-(3-methoxyphenyl)sulfonylpiperazine: Lacks the chlorine and dimethyl groups, which may affect its reactivity and biological activity.
1-Benzyl-4-(3-chloro-2,4-dimethylphenyl)sulfonylpiperazine: Similar but without the methoxy group, which can influence its solubility and interaction with biological targets
Properties
CAS No. |
865611-79-6 |
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Molecular Formula |
C20H25ClN2O3S |
Molecular Weight |
408.9g/mol |
IUPAC Name |
1-benzyl-4-(3-chloro-6-methoxy-2,4-dimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H25ClN2O3S/c1-15-13-18(26-3)20(16(2)19(15)21)27(24,25)23-11-9-22(10-12-23)14-17-7-5-4-6-8-17/h4-8,13H,9-12,14H2,1-3H3 |
InChI Key |
QYKMGUXIMDSTCS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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